4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted at the 5-position with a carboxamide group and a 4-methyl moiety. The carboxamide nitrogen is further linked to a 4-(pyridin-2-yl)thiazol-2-yl group, creating a hybrid heterocyclic system. Its synthesis involves the hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates, followed by coupling with amines under standard coupling reagents (e.g., EDCI or HOBt) to form the final carboxamide .
Properties
IUPAC Name |
4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS2/c1-7-10(20-17-16-7)11(18)15-12-14-9(6-19-12)8-4-2-3-5-13-8/h2-6H,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJSZBWTTVCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
The thiadiazole core is typically constructed via cyclization of thiosemicarbazides or thiourea derivatives. A modified protocol from involves:
- Step 1 : Condensation of pyrrolidine with ethyl isothiocyanatidocarbonate to form 1-pyrrolidinecarbothioamide, followed by cyclization with methyl 3-chloro-2,4-dioxobutyrate to yield methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (78–87% yield).
- Step 2 : Hydrolysis of the ester using 10% NaOH under reflux to afford the carboxylic acid (92% yield).
Preparation of 4-(Pyridin-2-yl)thiazol-2-amine
The thiazole-amine fragment is synthesized via the Hantzsch thiazole synthesis, as detailed in:
- Step 1 : Reaction of 2-acetylpyridine with thiourea and bromine in ethanol, yielding 4-(pyridin-2-yl)thiazol-2-amine (65% yield).
Amide Bond Formation: Coupling Strategies
The final step involves coupling the thiadiazole-5-carboxylic acid with the thiazol-2-amine. Two predominant methods are employed:
Acyl Chloride Mediated Coupling
- Activation : Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acyl chloride.
- Coupling : Reaction with 4-(pyridin-2-yl)thiazol-2-amine in dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via recrystallization (ethanol/water), yielding 70–75% of the target compound.
Carbodiimide-Based Coupling
- Reagents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Conditions : The carboxylic acid and amine are stirred at room temperature for 24 hours, followed by aqueous workup. This method achieves higher yields (80–85%) but requires rigorous exclusion of moisture.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
- Tetramethylethylenediamine (TMEDA) : Accelerates thiourea cyclization by stabilizing intermediates.
- Sodium Methylate : Facilitates Claisen-like condensations in ester formation steps.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Comparative Data on Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acyl Chloride Coupling | 70–75 | 97 | 12 |
| EDCI/HOBt Coupling | 80–85 | 98 | 24 |
| Direct Cyclocondensation | 65 | 95 | 18 |
Challenges and Alternative Approaches
Byproduct Formation
Chemical Reactions Analysis
Reaction Conditions and Optimization
Key reaction parameters for analogous thiadiazole derivatives include:
Characterization Techniques
The compound is typically characterized using:
-
Spectral Analysis :
-
Chromatographic Methods :
Chemical Reactivity
The compound’s heterocyclic framework and functional groups (e.g., carboxamide) confer reactivity in:
-
Hydrolysis :
-
Acidic/Basic Conditions : The carboxamide group may hydrolyze under extreme pH to form carboxylic acids or amines.
-
-
Nucleophilic Substitution :
-
Biological Interactions :
Comparative Analysis of Thiadiazole Derivatives
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research. Various studies have explored its efficacy against different cancer cell lines:
- Mechanism of Action :
-
Case Studies :
- In one study, thiazole-pyridine hybrids were synthesized and evaluated against several cancer cell lines (e.g., MCF-7, HepG2). One derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .
- Another investigation revealed that thiazole-based compounds showed selective cytotoxicity against human glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring significantly influenced their anticancer activity .
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 23 | MCF-7 | 5.71 | |
| Compound 20 | U251 (glioblastoma) | 12.50 | |
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 |
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties:
- Research Findings :
- A series of thiazole derivatives were tested for anticonvulsant activity in animal models. Certain analogues provided significant protection against seizures induced by pentylenetetrazole (PTZ), with some achieving a protection index greater than 9 .
- Another study highlighted the synthesis of thiazole-integrated pyrrolidinones that exhibited potent anticonvulsant effects, indicating the potential of these compounds in treating epilepsy .
Broader Pharmacological Applications
Beyond cancer and seizure disorders, the compound's structural characteristics suggest potential applications in other therapeutic areas:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity, or interact with cancer cell receptors, leading to apoptosis .
Comparison with Similar Compounds
Structural Analog 1: 4-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide
- Key Difference : Pyridin-3-yl substitution vs. pyridin-2-yl in the target compound.
- Synthesis : Similar to the target compound but starting with pyridin-3-yl-containing precursors.
Structural Analog 2: 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Key Difference : Replacement of the 1,2,3-thiadiazole core with a 1,3-thiazole ring and substitution with a trifluoromethylphenyl group.
- Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability but may reduce aqueous solubility.
Structural Analog 3: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)
- Key Difference : Incorporation of a triazole-benzodiazolyl moiety and a 4-bromophenyl-thiazole group.
- Impact : The bromine atom introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes. Docking studies suggest distinct binding poses compared to the target compound, possibly due to the triazole linker .
Structural Analog 4: 5-pyridin-4-yl-1,3,4-thiadiazole-2-carboxamides
- Key Difference : 1,3,4-thiadiazole core vs. 1,2,3-thiadiazole in the target compound.
- Impact : The altered sulfur and nitrogen positions modify ring strain and dipole moments, influencing intermolecular interactions. Synthesis via thiohydrazone oxidation contrasts with the target compound’s coupling-based route .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Flexibility : The target compound’s synthesis () is more modular compared to analogs requiring Click chemistry () or thiohydrazone intermediates (). This facilitates rapid derivatization for structure-activity relationship (SAR) studies.
Biological Activity Trends :
- Pyridin-2-yl substitution (target compound) may favor π-π stacking in aromatic enzyme pockets, whereas pyridin-3-yl () could enhance hydrogen bonding .
- Trifluoromethyl groups () improve metabolic stability but may reduce solubility, a trade-off absent in the target compound .
Bromine substitution () increases molecular weight and hydrophobicity, which may limit bioavailability .
Biological Activity
The compound 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a methyl group at position 4 of the thiadiazole ring and a pyridine moiety that contributes to its biological interactions.
Anticancer Activity
Recent studies have demonstrated that compounds within the thiadiazole class exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of 1,3,4-thiadiazole derivatives were tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 4.37 μM to 8.03 μM, indicating potent activity compared to standard drugs like cisplatin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG2 | 4.37±0.7 |
| 20b | A549 | 8.03±0.5 |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Mycobacterium tuberculosis : Studies have shown that derivatives of thiadiazoles possess activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives .
Anticonvulsant Activity
Thiadiazole derivatives have been explored for their anticonvulsant properties:
- Seizure Models : Compounds similar to the target compound showed significant protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models. For example, one derivative demonstrated an ED50 comparable to sodium valproate .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often linked to their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
- Substituents on Thiazole Ring : Methyl groups at specific positions improve bioactivity against various targets.
Case Study 1: Anticancer Activity
A study evaluated a series of substituted thiadiazoles against multiple cancer cell lines. The results indicated that compounds with specific substitutions showed enhanced cytotoxicity compared to traditional chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research focusing on the anti-tubercular activity of thiadiazole derivatives highlighted their effectiveness against drug-resistant strains, suggesting potential for development into new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling thiadiazole-5-carboxylic acid derivatives with aminothiazole intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in nucleophilic substitutions .
- Catalysts : Use of potassium carbonate or triethylamine to deprotonate intermediates and facilitate amide bond formation .
- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates but require careful monitoring to avoid decomposition .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Characterization workflow :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridinyl-thiazole and thiadiazole moieties. Discrepancies in peak splitting (e.g., thiadiazole protons at δ 8.2–8.5 ppm) indicate structural purity .
- IR spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C-S-C vibrations (~680–720 cm⁻¹) validate functional groups .
- HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]⁺ calculated for C₁₃H₁₀N₆O₂S₂: 355.0423) .
Q. How does the compound’s solubility and stability profile affect experimental design?
- Solubility : Limited aqueous solubility (<0.1 mg/mL in PBS at pH 7.4) necessitates DMSO or ethanol as stock solvents. Co-solvents like PEG-400 improve bioavailability in biological assays .
- Stability : Degradation under UV light (λ > 300 nm) requires storage in amber vials at −20°C. Hydrolytic stability in acidic conditions (pH < 4) is poor due to thiadiazole ring opening .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Case study : Discrepancies in IC₅₀ values for antimicrobial activity (e.g., 8.3 µM against S. aureus vs. 23.7 µM for E. coli) may arise from:
- Assay variability : Differences in bacterial membrane permeability or efflux pump expression .
- Structural analogs : Substitutions on the pyridinyl ring (e.g., electron-withdrawing groups) modulate target binding .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Key modifications :
- Pyridinyl position : 2-Pyridinyl substitution enhances kinase inhibition (e.g., IC₅₀ = 0.9 nM for Abl1) compared to 3- or 4-pyridinyl analogs .
- Thiadiazole substituents : Methyl groups at the 4-position improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) but reduce solubility .
- Computational modeling : Docking studies (e.g., AutoDock Vina) prioritize derivatives with hydrogen bonds to kinase hinge regions (e.g., Glu286 in EGFR) .
Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) correlations?
- Model selection :
- Rodents : BALB/c mice for preliminary bioavailability studies (oral dosing at 10 mg/kg, Cₘₐₓ = 1.2 µg/mL) .
- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) track accumulation in target organs (e.g., liver, kidneys) .
- PK challenges : High plasma protein binding (>90%) necessitates dose adjustments to maintain free drug concentrations above IC₅₀ .
Q. How do computational methods predict off-target interactions and toxicity risks?
- In silico tools :
- SwissADME : Predicts CYP450 inhibition (e.g., CYP3A4 Ki = 4.8 µM) and blood-brain barrier penetration (logBB = −1.2) .
- ProTox-II : Flags hepatotoxicity (probability score = 0.72) due to reactive thiadiazole metabolites .
- Mitigation : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce metabolic activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
